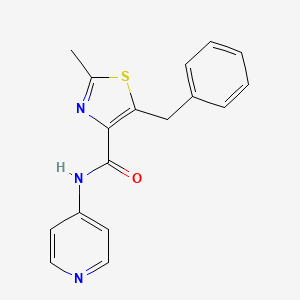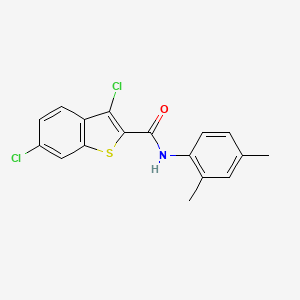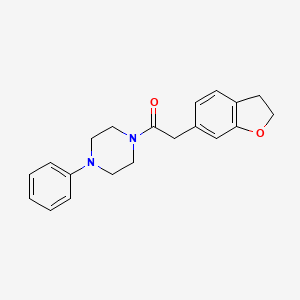![molecular formula C19H29N3O5S B11129183 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11129183.png)
2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine derivatives. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Coupling with Phenoxy and Acetamide Groups: The final steps involve coupling reactions to attach the phenoxy and acetamide groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(PIPERIDIN-4-YL)ETHYL]ACETAMIDE
- 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(PYRROLIDIN-4-YL)ETHYL]ACETAMIDE
Uniqueness
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is unique due to the presence of both the pyrrolidine and morpholine rings, which may confer distinct biological activity and pharmacokinetic properties compared to similar compounds. The sulfonyl group also plays a crucial role in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H29N3O5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C19H29N3O5S/c1-16-14-17(28(24,25)22-7-2-3-8-22)4-5-18(16)27-15-19(23)20-6-9-21-10-12-26-13-11-21/h4-5,14H,2-3,6-13,15H2,1H3,(H,20,23) |
InChI Key |
MHJYAEYXMPTHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11129107.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole](/img/structure/B11129112.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129125.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129131.png)

![Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
![6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11129146.png)
![3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11129150.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11129152.png)
![2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129158.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11129171.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11129188.png)

